

# CAS number and molecular structure of 4-Bromo-3-nitro-5-methoxytoluene

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## Compound of Interest

Compound Name: 4-Bromo-3-nitro-5-methoxytoluene

Cat. No.: B1526322

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## An In-depth Technical Guide to 4-Bromo-3-nitro-5-methoxytoluene

This guide provides a comprehensive technical overview of **4-Bromo-3-nitro-5-methoxytoluene**, a substituted aromatic compound with significant potential as a versatile building block in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural and physicochemical properties, outlines a reasoned synthetic approach, and explores its strategic applications, particularly in the construction of complex molecular architectures relevant to modern therapeutics.

## Compound Identification and Properties Nomenclature and Chemical Identifiers

**4-Bromo-3-nitro-5-methoxytoluene** is a polysubstituted benzene derivative. Its identity is unequivocally established by its CAS Registry Number and molecular formula.

Identifier	Value	Source
CAS Number	98545-65-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C8H8BrNO3	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	246.06 g/mol	<a href="#">[3]</a>
InChI	InChI=1S/C8H8BrNO3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,1-2H3	<a href="#">[3]</a>

## Molecular Structure

The structure of **4-Bromo-3-nitro-5-methoxytoluene** is defined by a central toluene (methylbenzene) ring with four substituents. The bromine, nitro, and methoxy groups are positioned at carbons 4, 3, and 5, respectively, relative to the methyl group at position 1. This specific arrangement of electron-withdrawing (nitro, bromo) and electron-donating (methoxy, methyl) groups creates a unique electronic profile and provides multiple distinct reactive sites for further chemical modification.

Caption: Molecular structure of **4-Bromo-3-nitro-5-methoxytoluene**.

## Synthesis and Methodologies

A targeted synthesis for **4-Bromo-3-nitro-5-methoxytoluene** is not prominently described in readily available literature. However, a logical and efficient pathway can be designed based on established principles of electrophilic aromatic substitution and directing group effects, drawing parallels from synthetic routes for structurally similar compounds.[\[4\]](#)[\[5\]](#)

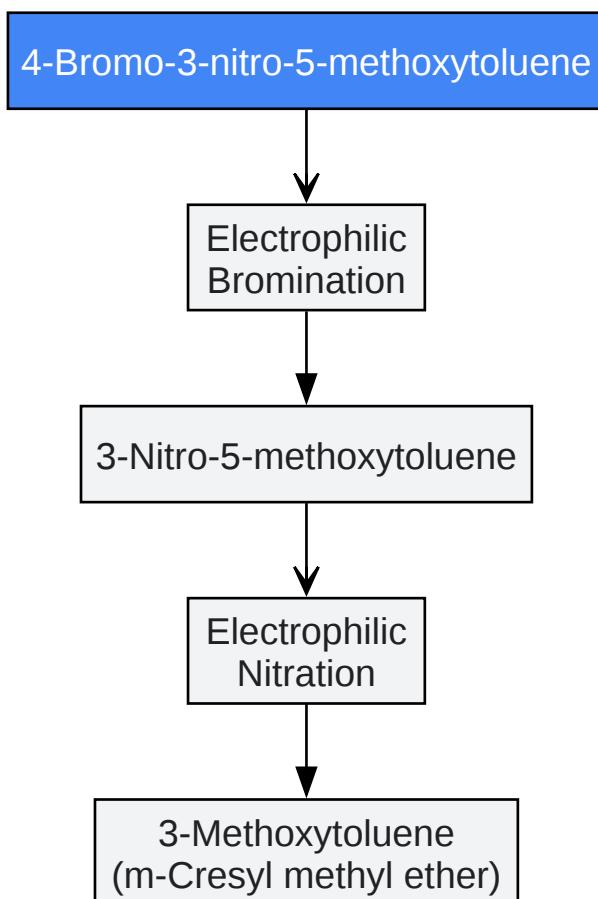
## Retrosynthetic Analysis and Strategy

The key challenge in synthesizing this molecule is achieving the desired 1,3,4,5-substitution pattern. The directing effects of the substituents must be carefully considered to control regioselectivity.

- Methyl (-CH<sub>3</sub>) and Methoxy (-OCH<sub>3</sub>) groups: Ortho-, para-directing and activating.
- Bromo (-Br) group: Ortho-, para-directing and deactivating.

- Nitro (-NO<sub>2</sub>) group: Meta-directing and strongly deactivating.

A plausible retrosynthetic approach begins by disconnecting the nitro and bromo groups, suggesting a late-stage nitration and bromination of a suitable precursor like 3-methoxytoluene or 5-methyl-m-cresol.



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Caption: Proposed retrosynthetic pathway for the target molecule.

## Proposed Experimental Protocol

This protocol is a conceptualized procedure based on standard organic chemistry transformations.[\[6\]](#)[\[7\]](#)

Step 1: Nitration of 3-Methoxytoluene

- **Rationale:** The initial nitration is directed by the activating methyl and methoxy groups. They are meta to each other, so their directing effects will converge, primarily to the ortho and para positions. Nitration is expected to occur at the C2, C4, and C6 positions. The C4 position is sterically less hindered and strongly activated, making 4-nitro-3-methoxytoluene a likely major product, but the desired 3-nitro-5-methoxytoluene (nitration at C6) should also form.

- **Procedure:**

1. Cool a solution of 3-methoxytoluene (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
2. Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
3. Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.
4. Carefully pour the reaction mixture onto crushed ice and extract with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
5. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
6. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7. Purify the resulting isomeric mixture using column chromatography to isolate the desired 3-nitro-5-methoxytoluene intermediate.

#### Step 2: Bromination of 3-Nitro-5-methoxytoluene

- **Rationale:** In this intermediate, the methoxy group is a powerful ortho-, para-director, while the nitro and methyl groups are meta-directing. All three groups direct electrophilic substitution to the C4 position. This convergence of directing effects should lead to a highly regioselective bromination.
- **Procedure:**

1. Dissolve the isolated 3-nitro-5-methoxytoluene (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
2. Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution. If using acetic acid, a catalytic amount of a Lewis acid might be beneficial but may not be necessary given the activation by the methoxy group.
3. Stir the reaction at room temperature overnight, monitoring for completion by TLC or LC-MS.
4. Upon completion, dilute the mixture with water and extract with dichloromethane.
5. Wash the organic layer with sodium thiosulfate solution (to quench any remaining bromine), followed by sodium bicarbonate solution and brine.
6. Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
7. The crude product can be purified by recrystallization or flash chromatography to yield pure **4-Bromo-3-nitro-5-methoxytoluene**.

## Applications in Research and Drug Development

The true value of **4-Bromo-3-nitro-5-methoxytoluene** lies in its nature as a trifunctional synthetic intermediate. Each functional group offers a distinct chemical handle that can be manipulated selectively, making it an ideal scaffold for building molecular complexity in drug discovery programs.<sup>[8]</sup>

## A Versatile Chemical Building Block

- Nitro Group Reduction: The nitro group can be selectively and cleanly reduced to an amine (-NH<sub>2</sub>). This transformation is fundamental in medicinal chemistry, as the resulting aniline is a precursor for amides, sulfonamides, ureas, and heterocycles, which are prevalent in pharmacologically active molecules.<sup>[8]</sup>
- Palladium-Catalyzed Cross-Coupling: The aryl bromide is a prime substrate for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki,

Heck, Sonogashira, and Buchwald-Hartwig couplings.<sup>[9]</sup> This allows for the strategic introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at the C4 position.

- Ether Cleavage: The methoxy group can be cleaved to reveal a phenol (-OH). This provides a site for further functionalization or can serve as a key hydrogen bond donor for interactions with biological targets.<sup>[8]</sup>

## Relevance in Kinase Inhibitor Scaffolds

Many modern therapeutics, particularly in oncology and immunology, are small molecule kinase inhibitors. The core structures of these drugs often consist of a substituted aromatic or heteroaromatic ring system.<sup>[8]</sup> Intermediates derived from **4-Bromo-3-nitro-5-methoxytoluene** are exceptionally well-suited for synthesizing these scaffolds. For example, a 5-amino-2-bromo-3-methoxytoluene derivative (obtained after nitro reduction) can undergo a Suzuki coupling with a heterocyclic boronic acid to construct the biaryl linkage common in Janus Kinase (JAK) inhibitors.<sup>[8]</sup> The strategic positioning of the functional groups allows for the precise elaboration of a molecule's structure to optimize its pharmacokinetic and pharmacodynamic properties.<sup>[9]</sup> The presence of a nitro group is also a feature in several approved drugs, where it can contribute to the molecule's overall biological activity.<sup>[10]</sup>

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Bromo-3-nitro-5-methoxytoluene** is not available in the provided search results, its constituent functional groups suggest that it should be handled with care. Structurally related compounds like 4-Bromo-3-nitrotoluene are classified as irritants affecting the skin, eyes, and respiratory system.<sup>[11]</sup>

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.<sup>[11]</sup>
- Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Users are required to consult the specific SDS provided by the chemical supplier before handling this compound.

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